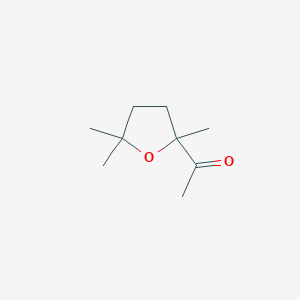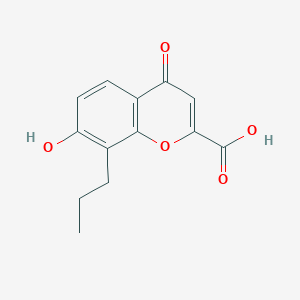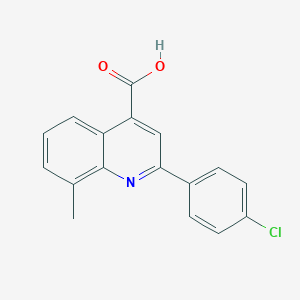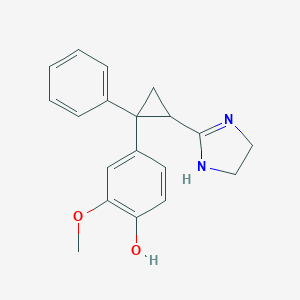
Bromuro de 4-metoxibencilo
Descripción general
Descripción
Synthesis Analysis
4-Methoxybenzyl bromide can be synthesized from 4-methoxybenzaldehyde, as demonstrated through the preparation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide. The synthesis process involves the reduction of 4-methoxybenzaldehyde using sodium borohydride, followed by bromination with phosphorus bromide to yield 4-methoxybenzyl bromide (Hadanu et al., 2010). An alternative, environmentally friendly synthetic route starts with solvent-free reduction of p-anisaldehyde to produce 4-methoxybenzyl alcohol, which is then treated with phosphorus tribromide to obtain 4-methoxybenzyl bromide (Firdaus et al., 2010).
Molecular Structure Analysis
The structural properties of derivatives of benzyl bromide, including 4-methoxybenzyl bromide, have been determined using techniques such as powder X-ray diffraction. These studies help in understanding the compound's crystalline structure and its implications for reactivity and interaction with other molecules (Pan et al., 2005).
Chemical Reactions and Properties
4-Methoxybenzyl bromide undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been utilized in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its reactivity and potential in the synthesis of complex biomolecules (Takaku & Kamaike, 1982).
Physical Properties Analysis
The physical properties of 4-methoxybenzyl bromide, such as melting points and solubility, are essential for its handling and use in chemical synthesis. Unfortunately, specific studies focusing on the detailed physical properties of 4-methoxybenzyl bromide were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 4-methoxybenzyl bromide, including its reactivity with various nucleophiles and its role as a protecting group, have been explored in the context of organic synthesis. Its ability to undergo solvolysis and participate in nucleophilic substitutions makes it a valuable tool in synthetic chemistry (Liu et al., 1998).
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
El bromuro de 4-metoxibencilo se usa ampliamente en la síntesis de varios compuestos orgánicos . Su reactividad permite la creación de moléculas complejas que son esenciales en el desarrollo de nuevos productos farmacéuticos, materiales y químicos.
Grupo Protector en Síntesis Orgánica
PMBBr sirve como un grupo protector para las funcionalidades hidroxilo en la síntesis orgánica . Es conocido por su estabilidad y se puede introducir en condiciones suaves, lo que lo convierte en una herramienta valiosa para los químicos cuando sintetizan moléculas con múltiples sitios reactivos.
Reactivo en Reacciones Orgánicas
Como reactivo, PMBBr participa en numerosas reacciones orgánicas . Es particularmente útil en reacciones donde se necesita introducir un grupo bencilo, como en la síntesis de bromuro de 4-clorobencilo y bromuro de 4-yodobencilo.
Bromación Bencílica Fotoquímica
PMBBr se puede generar in situ para procesos de bromación bencílica fotoquímica . Esta aplicación es significativa en la química de flujo continuo, proporcionando un método para proteger eficientemente los sustratos aromáticos ricos en electrones.
Eliminación por Tratamiento con DDQ
La protección ofrecida por PMBBr se puede eliminar selectivamente mediante el tratamiento con 2,3-dicloro-5,6-diciano-1,4-benzoquinona (DDQ) . Esta desprotección selectiva es crucial en procesos sintéticos de múltiples pasos donde se requiere un control preciso sobre los grupos funcionales.
Síntesis de Argentilactona
PMBBr se ha utilizado en la síntesis de ®-(-)-argentilactona . Esta aplicación muestra su utilidad en la síntesis de productos naturales complejos y posibles productos farmacéuticos.
Mecanismo De Acción
Target of Action
4-Methoxybenzyl bromide is primarily used as a reagent for the protection of hydroxyl groups . The hydroxyl groups are the primary targets of this compound. These groups are found in various biological molecules, including carbohydrates, nucleic acids, and proteins. By protecting these groups, 4-Methoxybenzyl bromide can prevent unwanted reactions during chemical synthesis .
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming an ether linkage, resulting in the protection of the hydroxyl group . This protection can be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong oxidizing agent .
Biochemical Pathways
It plays a crucial role in the synthesis of complex organic molecules, where it protects hydroxyl groups from reacting prematurely or in undesired ways .
Result of Action
The primary result of 4-Methoxybenzyl bromide’s action is the protection of hydroxyl groups, which allows for more controlled and precise chemical reactions . For example, it has been used in the synthesis of ®- (–)-argentilactone .
Action Environment
The action of 4-Methoxybenzyl bromide can be influenced by various environmental factors. For instance, it contains 3 wt. % K2CO3 as a stabilizer . The presence of this stabilizer can affect the compound’s reactivity. Furthermore, the compound’s reactivity can be influenced by the solvent used, the temperature, and the pH of the reaction environment.
Safety and Hazards
4-Methoxybenzyl bromide is hazardous and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Análisis Bioquímico
Biochemical Properties
It is known to be used in the synthesis of ®- (–)-argentilactone . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in reactions involving the protection of hydroxyl groups . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.
Propiedades
IUPAC Name |
1-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRWGTZFONRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181878 | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2746-25-0 | |
| Record name | 4-Methoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Methoxybenzyl bromide in organic synthesis?
A1: 4-Methoxybenzyl bromide is primarily used as a protecting group for alcohols and amines in organic synthesis. [, ] It is particularly useful for its ability to be selectively removed under mild conditions.
Q2: How does 4-Methoxybenzyl bromide react with alcohols to form protected derivatives?
A2: The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the benzylic carbon of 4-Methoxybenzyl bromide, leading to the displacement of the bromide ion and the formation of a 4-methoxybenzyl ether. This ether linkage serves as a protecting group for the alcohol functionality. []
Q3: Can you provide examples of specific applications of 4-Methoxybenzyl bromide in the synthesis of complex molecules?
A3: * Oligonucleotide synthesis: It has been successfully used to protect the 2'-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. []* Synthesis of Ferruginol: It was a key reagent in the coupling reaction for the synthesis of ferruginol, a precursor to taxodione, a naturally occurring diterpenoid with potential medicinal properties. []
Q4: Are there any studies on the kinetics and mechanism of reactions involving 4-Methoxybenzyl bromide?
A4: Yes, studies have investigated the solvolysis of 4-Methoxybenzyl bromide in various solvents. The observed linear correlation using the Grunwald–Winstein equation and the positive azide salt effect suggest significant nucleophilic solvent participation in the reaction mechanism. []
Q5: What is the impact of the 4-methoxy substituent on the reactivity of 4-Methoxybenzyl bromide?
A5: The 4-methoxy substituent, being an electron-donating group, increases the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity facilitates the protection of alcohols and other nucleophilic functional groups. []
Q6: Is there research on the synthesis of 4-Methoxybenzyl bromide using green chemistry principles?
A7: Yes, researchers have developed a green chemistry approach for the synthesis of (1)–N–4’– methoxybenzyl–1,10-phenanthrolinium bromide using solvent-free techniques, improving the sustainability of the process. []
Q7: What are the spectroscopic characteristics of 4-Methoxybenzyl bromide?
A8: While the provided abstracts do not offer specific spectroscopic details, 4-Methoxybenzyl bromide is typically characterized using techniques like IR, 1H-NMR, and mass spectrometry. These methods help confirm its structure and purity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)


![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
